c-Met-IN-21 is classified as a small molecule inhibitor targeting the c-Met receptor. It belongs to a broader category of tyrosine kinase inhibitors, which are designed to interfere with the signaling pathways that promote cancer cell growth and survival. The development of c-Met-IN-21 involves synthetic chemistry techniques aimed at optimizing its efficacy and selectivity against the c-Met pathway.
The synthesis of c-Met-IN-21 involves multiple steps, typically starting from commercially available precursors. The process includes:
For example, in related studies, compounds were synthesized following established protocols with modifications to improve yield and selectivity for the c-Met kinase .
The molecular structure of c-Met-IN-21 can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. While specific structural data for c-Met-IN-21 may not be detailed in available literature, similar compounds exhibit key features:
The structural analysis often reveals insights into how the compound fits within the active site of the c-Met receptor, affecting its inhibitory action .
The primary chemical reaction involving c-Met-IN-21 is its interaction with the c-Met kinase. This interaction can be characterized by:
In vitro assays have demonstrated that compounds similar to c-Met-IN-21 can significantly reduce phosphorylation levels at low concentrations, indicating effective inhibition .
The mechanism of action for c-Met-IN-21 involves:
Experimental data indicate that treatment with c-Met inhibitors results in significant reductions in cell viability in cancer cell lines expressing high levels of c-Met .
While specific data on the physical properties of c-Met-IN-21 may vary based on its exact molecular structure, general properties include:
Analyses such as differential scanning calorimetry or thermogravimetric analysis may be employed to assess thermal stability .
CAS No.:
CAS No.:
CAS No.: 59384-04-2